2-(4-Aminophenyl)-6-methylbenzothiazole
Overview
Description
2-(4-Aminophenyl)-6-methylbenzothiazole is a compound that has been studied for its antimicrobial activity. It is a type of substituted benzothiazole, bearing semicarbazone and thiosemicarbazone moieties .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of substituted benzothiazoles. The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenyl)-6-methylbenzothiazole was studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Scientific Research Applications
Electronic Applications
The compound is used in the preparation of aromatic polyimide films for electronic applications . These films have excellent thermal stability, mechanical strength, toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance .
Hydrophobic Properties
The compound is used in the synthesis of polyimides that exhibit excellent hydrophobic properties . These polyimides have high thermal stability and can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, and varnishes .
Organic Synthesis
In the realm of organic synthesis, it serves as a valuable reagent facilitating the construction of an array of organic compounds, encompassing heterocycles and polycyclic aromatic compounds .
Anti-Tubercular Compounds
The compound is used in the synthesis of new benzothiazole based anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Green Chemistry
The compound is used in the synthesis of benzothiazole compounds related to green chemistry . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Hair Growth
The compound is used in the synthesis of a novel ALK5 inhibitor which reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates the anagen phase in mouse hair follicles .
Mechanism of Action
Target of Action
The primary target of 2-(4-Aminophenyl)-6-methylbenzothiazole, also known as 4-(6-methyl-1,3-benzothiazol-2-yl)aniline, is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
This compound acts as a potent AhR agonist . Upon binding to AhR, it induces the expression of Cytochrome P450 1A1 (CYP1A1) . This interaction results in the generation of electrophilic reactive species, which form DNA adducts . Additionally, this compound has been found to have membrane perturbing and intracellular modes of action, suggesting it may interact with other cellular components .
Biochemical Pathways
The activation of AhR and the subsequent induction of CYP1A1 lead to the generation of reactive oxygen species . These reactive species can interact with DNA, leading to the formation of DNA adducts . This process can result in cell death by activating apoptotic pathways
Future Directions
The future directions in the research of 2-(4-Aminophenyl)-6-methylbenzothiazole could involve further exploration of its antimicrobial properties and potential applications in treating infectious diseases . Additionally, its anticancer activity towards breast cancer cells has been noted, indicating another potential area for future research .
properties
IUPAC Name |
4-(6-methyl-1,3-benzothiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJYEIMLZALBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5024502 | |
Record name | Dehydrothio-4-toluidine | |
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Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-(4-aminophenyl)-6-methylbenzothiazole appears as light tan or light orange powder. Solutions have a violet-blue fluorescence. (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Boiling Point |
813 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID26667283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Product Name |
2-(4-Aminophenyl)-6-methylbenzothiazole | |
CAS RN |
92-36-4 | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |
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Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |
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Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |
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Record name | 4-(6-methylbenzothiazol-2-yl)aniline | |
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Melting Point |
376 to 385 °F (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Aminophenyl)-6-methylbenzothiazole interact with its target, and what are the downstream effects?
A1: 2-(4-Aminophenyl)-6-methylbenzothiazole exhibits affinity and specificity for amyloid plaques, a hallmark of Alzheimer's disease []. While the exact mechanism of interaction remains unelaborated in the provided research, this binding characteristic makes it a candidate for development as an imaging agent for amyloid plaques.
Q2: The research mentions using 2-(4-Aminophenyl)-6-methylbenzothiazole as part of a larger complex. What is the purpose of this complexation?
A2: Researchers conjugated 2-(4-Aminophenyl)-6-methylbenzothiazole to a tricarbonyl M(CO)3NNO] chelate (where M = Re, 99Tc, and 99mTc) []. This created a neutral complex designed for potential use in Single-Photon Emission Computed Tomography (SPECT), a nuclear imaging technique. The 99mTc isotope, in particular, is a commonly used radioisotope in SPECT imaging. By linking 2-(4-Aminophenyl)-6-methylbenzothiazole to this chelate, the researchers aimed to create a radiolabeled compound capable of targeting and visualizing amyloid plaques in the brain.
Q3: What are the preliminary findings regarding the biodistribution of the 2-(4-Aminophenyl)-6-methylbenzothiazole complex?
A3: Initial biodistribution studies of the 99mTc-labeled complex showed relatively low brain uptake, rapid clearance from both the brain and blood, and promising in vivo stability []. While the low brain uptake needs to be addressed in future research, the fast clearance and stability are encouraging properties for a potential imaging agent, minimizing background signal and potential for long-term accumulation.
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